Saquinavir Exhibits 157-Fold Lower CYP3A4 Inhibitory Potency Than Ritonavir: Drug Interaction Risk Stratification
In a head-to-head in vitro comparative study using human liver microsomes, saquinavir demonstrated substantially lower CYP3A4 inhibitory potency than ritonavir and indinavir. This differential inhibition profile carries direct implications for predicting drug-drug interaction risk in co-administration protocols [1].
| Evidence Dimension | CYP3A4 inhibition Kᵢ (testosterone 6β-hydroxylation) |
|---|---|
| Target Compound Data | Kᵢ = 2.99 ± 0.87 µM |
| Comparator Or Baseline | Ritonavir: Kᵢ = 0.019 ± 0.004 µM; Indinavir: Kᵢ = 0.17 ± 0.01 µM |
| Quantified Difference | 157-fold lower inhibitory potency versus ritonavir; 17.6-fold lower versus indinavir |
| Conditions | Human liver microsomes (n = 6 donors); testosterone probe substrate; HPLC metabolite analysis |
Why This Matters
Procurement of saquinavir rather than ritonavir is indicated when a protease inhibitor with minimal intrinsic CYP3A4 inhibitory burden is required for in vitro metabolism studies or for constructing control arms in drug interaction research.
- [1] Eagling VA, Back DJ, Barry MG. Differential inhibition of cytochrome P450 isoforms by the protease inhibitors, ritonavir, saquinavir and indinavir. Br J Clin Pharmacol. 1997 Aug;44(2):190-4. doi: 10.1046/j.1365-2125.1997.00644.x. View Source
